2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide
Description
The compound 2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide features a benzamide core substituted with a chloro group at position 2. The N-substituent comprises a methylene-linked bis-thiophene moiety, where one thiophene is functionalized with a 3-carbonyl group (Fig. 1).
Properties
IUPAC Name |
2-chloro-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S2/c18-14-4-2-1-3-13(14)17(21)19-9-12-5-6-15(23-12)16(20)11-7-8-22-10-11/h1-8,10H,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHZTUGECSQFLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the Thiophene Moiety: The thiophene rings can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Coupling Reaction: The thiophene moiety is then coupled with a benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions:
Conditions :
-
Acidic : 6M HCl, reflux (110°C, 12–24 hours)
-
Basic : 2M NaOH, ethanol/water (1:1), reflux (8–16 hours)
Products :
-
Acidic: 2-Chlorobenzoic acid + (5-(thiophene-3-carbonyl)thiophen-2-yl)methanamine hydrochloride
-
Basic: 2-Chlorobenzoate salt + free amine
Key Data :
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Acidic | 72–85 | ≥95% | |
| Basic | 65–78 | ≥93% |
Nucleophilic Substitution at Chloro Site
The 2-chloro substituent on the benzamide participates in SNAr (nucleophilic aromatic substitution):
Reagents :
-
Amines (e.g., piperazine, morpholine)
-
K₂CO₃ or DIPEA in DMF/DMSO
Conditions :
-
80–100°C, 12–24 hours under inert atmosphere
Example Reaction :
2-Chloro-N-...benzamide + morpholine → N-(morpholinobenzamide) derivative
Key Data :
| Nucleophile | Yield (%) | Selectivity | Reference |
|---|---|---|---|
| Piperazine | 68 | >90% | |
| Benzylamine | 55 | 85% |
Thiophene Ring Functionalization
The thiophene-3-carbonyl moiety undergoes electrophilic substitution:
Sulfonation
Reagents : SO₃ in H₂SO₄ (20% oleum)
Conditions : 0–5°C, 2–4 hours
Product : Sulfonated thiophene derivative at the 4-position (directed by electron-withdrawing carbonyl group) .
Halogenation
Reagents : NBS (N-bromosuccinimide) or Cl₂ in CCl₄
Conditions : Light exclusion, RT, 6–12 hours
Product : 4-Bromo- or 4-chloro-thiophene derivatives .
Carbonyl Reduction
The thiophene-3-carbonyl group is reduced to a hydroxymethyl group:
Reagents : NaBH₄/CeCl₃ or LiAlH₄
Conditions :
-
NaBH₄/CeCl₃: THF, 0°C to RT, 4–6 hours
-
LiAlH₄: Diethyl ether, reflux, 2 hours
Product : 3-(Hydroxymethyl)thiophene derivative
Key Data :
| Reagent | Yield (%) | Purity | Reference |
|---|---|---|---|
| NaBH₄/CeCl₃ | 82 | 94% | |
| LiAlH₄ | 75 | 91% |
Methyl Oxidation
The benzylic methylene group (-CH₂-) linking the thiophene and benzamide is oxidized:
Reagents : KMnO₄ in H₂SO₄ (acidic conditions)
Conditions : 60°C, 4–8 hours
Product : Ketone derivative (2-chloro-N-(5-(thiophene-3-carbonyl)thiophen-2-oyl)benzamide).
Cross-Coupling Reactions
The thiophene rings participate in Suzuki-Miyaura couplings:
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
Base : K₂CO₃ or Cs₂CO₃
Conditions : DMF/H₂O (3:1), 80°C, 12–24 hours
Example :
Reaction with phenylboronic acid yields biaryl-thiophene derivatives .
Stability and Side Reactions
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a building block for developing more complex molecules, particularly in creating heterocyclic compounds. Its unique structure allows chemists to explore various reaction pathways and develop new synthetic methodologies.
Biology
Research has indicated that 2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide exhibits potential biological activities , including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth.
- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC).
Case Study : A study involving a derivative of this compound reported significant tumor reduction in mice models, indicating its potential as an anticancer agent .
Medicine
Due to its structural similarity to known pharmacophores, this compound is being explored for drug development . It may have applications in treating conditions such as:
- Thromboembolic disorders
- Myocardial infarction
- Peripheral arterial diseases
The mechanism of action is thought to involve interactions with specific molecular targets, potentially modulating biological pathways.
Industrial Applications
In the industrial sector, this compound is utilized in the fabrication of:
- Organic Electronic Materials : Such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The unique electronic properties conferred by the thiophene moiety enhance device performance.
Mechanism of Action
The mechanism of action of 2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiophene moiety may facilitate binding to these targets, while the benzamide core can interact with active sites, potentially inhibiting or modulating biological pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations :
Heterocyclic Substituents :
- The target compound’s bis-thiophene motif differs from fluoropyrimidine () or oxadiazole () substituents. Thiophene’s electron-rich nature may enhance π-π stacking or metal coordination, relevant for catalysis or receptor binding .
- Morpholine-containing analogues () exhibit hydrogen-bonding interactions (N–H⋯O) that stabilize crystal packing, whereas the target’s carbonyl group may favor dipole-dipole interactions .
Chloro vs. Fluoro Substitution :
- Chlorine’s larger atomic radius and lower electronegativity compared to fluorine () could alter solubility and membrane permeability. For instance, fluorinated compounds in show enhanced CNS penetration due to increased lipophilicity .
Biological Activity :
- The P2X7 antagonist in demonstrates that chloro-substituted benzamides with fluorinated aromatic systems are viable for CNS targets. The target compound’s thiophene substituents may reduce blood-brain barrier penetration compared to fluorinated analogues but could improve selectivity for peripheral receptors .
Crystallographic Behavior: Compounds with flexible substituents, such as the morpholine-thiophene hybrid (), exhibit disordered benzamide rings in crystal structures.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The carbonyl group in the target compound may enhance aqueous solubility compared to purely hydrophobic substituents (e.g., cyclohexyl in ).
- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas fluorinated groups () resist degradation, suggesting divergent pharmacokinetic profiles .
Biological Activity
2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 361.9 g/mol. The compound features a chloro group and a thiophene moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂ClN O₂S₂ |
| Molecular Weight | 361.9 g/mol |
| CAS Number | 1421528-09-7 |
The precise mechanism of action for this compound is not fully elucidated; however, it is suggested that the thiophene moiety may interact with biological macromolecules, potentially inhibiting key enzymes or modulating receptor activities. The presence of the chlorine atom may enhance binding affinity through halogen bonding or hydrophobic interactions .
Anticancer Activity
Recent studies have indicated that derivatives of the compound exhibit notable anticancer properties. For instance, compounds with similar thiophene structures have shown significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NSCLC). The induction of apoptosis in cancer cells has been observed, suggesting a potential role in cancer therapy .
Case Study:
A study demonstrated that a derivative of this compound inhibited tumor growth in mice models, showcasing its potential as an anticancer agent .
Antimicrobial Activity
There is emerging evidence that compounds containing thiophene rings possess antimicrobial properties. For example, similar thiophene derivatives have been effective against various bacterial strains, indicating potential applications in treating infections .
Comparative Analysis
To better understand the unique properties of this compound, it is essential to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,4-dichloro-N-((5-(thiophene-3-carbonyl)...) | Contains dichloro substitution | Enhanced binding affinity |
| Thiophene-2-carboxamide | Lacks dichloro substitution | Different reactivity |
| Benzamide | No thiophene moiety | Lower biological activity |
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of thiophene-containing compounds. For instance, studies have shown that specific substitutions can significantly improve anticancer potency and selectivity against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
